1-((5-Bromofuran-2-yl)methyl)piperazine
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Overview
Description
1-((5-Bromofuran-2-yl)methyl)piperazine is a chemical compound with the molecular formula C9H13BrN2O. It consists of a piperazine ring substituted with a 5-bromofuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromofuran-2-yl)methyl)piperazine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromofuran-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding furan carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
1-((5-Bromofuran-2-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorofuran-2-yl)methyl)piperazine
- 1-((5-Methylfuran-2-yl)methyl)piperazine
- 1-((5-Nitrofuran-2-yl)methyl)piperazine
Uniqueness
1-((5-Bromofuran-2-yl)methyl)piperazine is unique due to the presence of the bromine atom in the furan ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, such as those with chlorine, methyl, or nitro substituents .
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 |
InChI Key |
FJZTVKRPVXZUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(O2)Br |
Origin of Product |
United States |
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